An In-depth Technical Guide on the Predicted Chemical Structure and Physicochemical Properties of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is not readily found in publicly available chemical databases or litera...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is not readily found in publicly available chemical databases or literature. This guide, therefore, presents a theoretical analysis based on the known properties of its constituent chemical fragments and structurally related molecules. The information herein is intended for research and informational purposes and should be considered predictive until validated by experimental data.
Section 1: Introduction and Rationale
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, prized for their diverse biological activities.[1][2] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile platform for chemical modification.[2] This guide focuses on the hypothetical molecule, N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, a compound that combines several key pharmacophores: a pyrazole core, an N-cyclopropyl amine, an N-isopropyl group, and a nitro functional group. While direct experimental data for this specific molecule is absent, an analysis of its structural components allows for a robust prediction of its chemical and physical properties. Such predictive analysis is a critical first step in rational drug design and can guide future synthesis and experimental validation.
Section 2: Predicted Molecular Structure and Identifiers
The systematic name N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine logically defines a specific chemical structure. The core is a 1H-pyrazole ring. Substituents are placed as follows: an isopropyl group at the N1 position, a cyclopropylamino group at the C3 position, and a nitro group at the C4 position.
Comprehensive Mass Spectrometric and Physicochemical Profiling of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Executive Summary In modern pharmaceutical development, the precise characterization of synthetic intermediates is non-negotiable. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) is a highly func...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development, the precise characterization of synthetic intermediates is non-negotiable. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) is a highly functionalized pyrazole derivative that serves as a privileged scaffold in medicinal chemistry[1]. Because pyrazole cores are frequently employed as hinge-binding motifs in kinase inhibitors, confirming the structural integrity of these building blocks is critical. This technical guide establishes the fundamental physicochemical properties of this molecule, delineates the critical distinction between its exact mass and molecular weight, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive structural elucidation.
Chemical Identity & Theoretical Mass Calculations
When analyzing small molecules via HRMS, researchers must strictly differentiate between Molecular Weight and Exact Mass (Monoisotopic Mass).
Molecular Weight (210.23 g/mol ): This value is calculated using the standard atomic weights of the elements, which represent the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). This macroscopic measurement is used exclusively for laboratory preparations, such as weighing solid powders to formulate molar solutions.
Exact Mass (210.11168 Da): This value is calculated using the mass of the most abundant, primary isotope of each constituent element (e.g.,
12C=12.000000
,
1H=1.007825
). Because mass spectrometers detect individual ions rather than bulk averages, exact mass is the mandatory parameter for identifying compounds and preventing false positives during high-throughput screening[2].
For N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (Formula:
C9H14N4O2
), the theoretical calculations are summarized below[3]:
Weighted average of isotopes; used for bulk synthesis.
Exact Mass
210.11168 Da
Monoisotopic mass; critical target for HRMS analysis.
Precursor Ion
[M+H]+
211.1190 m/z
Protonated exact mass observed in positive ESI mode.
High-Resolution Mass Spectrometry (HRMS) Analytical Protocol
To confidently detect and validate this pyrazole derivative in complex synthetic mixtures or biological matrices, an LC-HRMS approach is required. The following methodology is designed as a self-validating system , ensuring that instrumental drift does not compromise mass accuracy[4].
Step-by-Step Methodology
Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency to form the
[M+H]+
precursor ion in positive Electrospray Ionization (ESI+) mode.
Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 UHPLC column (2.1 x 50 mm, 1.7 µm) using a gradient elution of Water/Acetonitrile.
Causality: The hydrophobic isopropyl and cyclopropyl substituents require a non-polar stationary phase for adequate retention. The gradient ensures the target elutes sharply, resolving it from isobaric synthesis impurities.
Real-Time Mass Calibration (Self-Validation): Continuously infuse a lock-mass internal standard (e.g., Leucine Enkephalin, m/z 556.2771) alongside the sample flow.
Causality: This provides real-time mass axis calibration. If the instrument's magnetic or electric fields drift, the lock-mass corrects the exact mass calculation on the fly, guaranteeing sub-ppm mass accuracy.
Mass Analysis & Fragmentation: Operate the Orbitrap or Q-TOF in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 70,000 FWHM and apply Higher-energy Collisional Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.
Causality: High resolution is mandatory to distinguish the 211.1190 m/z target from background noise. Stepped NCE ensures comprehensive fragmentation, capturing both fragile neutral losses and stable core cleavages simultaneously.
LC-HRMS workflow for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine analysis.
In HRMS, identifying the exact mass of the precursor ion is only the first step; analyzing the MS/MS fragmentation pattern provides definitive structural elucidation[5]. For N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, the
[M+H]+
ion at m/z 211.1190 undergoes several characteristic neutral losses when subjected to HCD fragmentation:
Loss of Propene (-42 Da): The 1-isopropyl group attached to the pyrazole nitrogen is highly susceptible to inductive cleavage or a McLafferty-like rearrangement, ejecting a neutral propene molecule (
C3H6
) to yield a fragment at m/z 169.0720 .
Loss of Nitro Radical (-46 Da): The 4-nitro group is a known site of instability under collisional activation. Homolytic cleavage of the C-N bond ejects
NO2
, resulting in a fragment at m/z 165.1261 .
Loss of Nitric Oxide (-30 Da): A classic rearrangement pathway for nitro-heterocycles involves the loss of NO, producing an intermediate fragment at m/z 181.1211 .
Proposed MS/MS fragmentation pathways for the [M+H]+ precursor ion at m/z 211.1190.
Applications in Drug Discovery
The precise mass characterization of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is vital because it acts as a highly versatile building block in medicinal chemistry. Pyrazoles are widely recognized as privileged scaffolds, frequently serving as bioisosteres for amides or aromatic rings.
The specific substitution pattern of this molecule offers unique advantages:
Steric Tuning: The isopropyl and cyclopropyl groups provide tunable lipophilicity, which can be optimized to improve a drug candidate's membrane permeability and metabolic stability.
Synthetic Versatility: The 4-nitro group serves as a crucial synthetic handle. Through catalytic hydrogenation, it can be reduced to an amine, opening the door for the synthesis of bis-amides or complex ureas. These functional groups are ubiquitous pharmacophores in ATP-competitive kinase inhibitors used in oncology and autoimmune therapies.
By utilizing HRMS to verify the exact mass and structural integrity of this intermediate, pharmaceutical scientists can prevent downstream synthesis failures and accelerate the lead optimization process.
Application Note: Synthesis Protocol for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Executive Summary N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) is a highly functionalized aminopyrazole derivative frequently utilized as a critical building block in the development of kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) is a highly functionalized aminopyrazole derivative frequently utilized as a critical building block in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. Synthesizing this specific substitution pattern requires precise regiocontrol. This application note details a robust, two-step synthetic methodology that prioritizes high regioselectivity, scalability, and self-validating in-process controls (IPCs).
Mechanistic Rationale & Pathway Design
Attempting to synthesize this molecule via direct reductive amination of a 3-amino precursor with cyclopropanone is practically unfeasible due to the inherent instability of cyclopropanone. Furthermore, direct alkylation of an existing 1-isopropyl-1H-pyrazol-3-amine often leads to complex mixtures of over-alkylated products.
To bypass these issues, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) approach starting from commercially available 3-bromo-4-nitro-1H-pyrazole.
Regioselective N-Alkylation: The initial step involves the N-alkylation of the pyrazole core using 2-iodopropane. The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) accelerates the SN2 displacement. While pyrazole tautomerism results in a mixture of N1 and N2 alkylated isomers, the desired 3-bromo-1-isopropyl-4-nitro-1H-pyrazole can be readily isolated via silica gel chromatography.
SNAr Amination: The nitro group at the C4 position acts as a powerful electron-withdrawing group (EWG). It stabilizes the anionic Meisenheimer complex intermediate, highly activating the adjacent C3 position for nucleophilic attack[2]. This allows the relatively weak nucleophile, cyclopropylamine, to efficiently displace the bromide leaving group[3].
Synthetic Workflow
Fig 1: Two-step synthesis workflow for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine.
Quantitative Data & Characterization Summary
The following table outlines the expected quantitative metrics and analytical validation parameters for the workflow. Monitoring these specific mass-to-charge (m/z) ratios serves as a self-validating system to ensure reaction progression.
Phase 1: Synthesis of 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole
Causality Note: DMF is highly water-miscible but can partition into the organic layer during extraction, complicating purification. The protocol specifically employs a 5% aqueous LiCl wash, which drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-nitro-1H-pyrazole (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Cool the solution to 0 °C using an ice bath. Add Potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise. Stir for 15 minutes to allow for complete deprotonation of the pyrazole.
Alkylation: Dropwise, add 2-Iodopropane (1.5 equivalents). Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the SM mass (m/z 191.9/193.9) is fully consumed, replaced by the alkylated mass (m/z 234.0/236.0).
Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3x) to remove residual DMF, followed by a final brine wash.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of 0-30% EtOAc in Hexanes). Isolate the fractions containing the desired 3-bromo-1-isopropyl regioisomer and concentrate to yield the intermediate as a solid.
Phase 2: Synthesis of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Causality Note: Cyclopropylamine has a low boiling point (~50 °C). Attempting this reaction in a standard reflux setup at 80 °C will result in the rapid evaporation of the nucleophile, stalling the reaction. A sealed pressure tube is mandatory to maintain the necessary concentration of the amine in the liquid phase.
Reaction Setup: In a heavy-walled glass pressure tube, dissolve 3-bromo-1-isopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in absolute Ethanol (EtOH) to a concentration of 0.2 M.
Reagent Addition: Add Cyclopropylamine (3.0 equivalents) and N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the hydrobromic acid generated during the SNAr process.
Heating: Seal the pressure tube tightly with a Teflon screw cap. Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 12 to 18 hours.
In-Process Control (IPC): Cool the tube to room temperature before opening. Monitor via LC-MS. The successful displacement of the bromide is confirmed by the appearance of the target mass (m/z 211.1) and the disappearance of the isotopic bromine doublet (m/z 234.0/236.0).
Workup: Concentrate the reaction mixture under reduced pressure to remove EtOH and excess volatile cyclopropylamine. Partition the resulting residue between EtOAc and saturated aqueous NaHCO₃.
Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Final Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution of 10-50% EtOAc in Hexanes) to afford N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine as a pure compound.
References
Title: Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Advanced Synthetic Applications of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine in Kinase Inhibitor Drug Discovery
Executive Summary In the landscape of modern targeted therapeutics, the pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged bioisostere of the purine ring, frequently utilized in the design of ATP-competitiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged bioisostere of the purine ring, frequently utilized in the design of ATP-competitive kinase inhibitors. The compound N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) serves as an advanced, highly specialized precursor for synthesizing these complex heterocyclic systems. This application note details the mechanistic rationale, step-by-step experimental protocols, and in-process validation metrics for converting this nitro-pyrazole intermediate into a biologically active kinase inhibitor scaffold.
Mechanistic Rationale & Retrosynthetic Context
The architectural design of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is highly deliberate, providing three critical functional domains for drug development:
The 1-Isopropyl Group: Acts as a lipophilic anchor designed to occupy the hydrophobic pocket adjacent to the ATP-binding site in target kinases, enhancing both binding affinity and cellular membrane permeability.
The N-Cyclopropyl Moiety: Provides a conformationally restricted, metabolically stable substituent at the 3-position. Unlike linear alkyl chains (e.g., ethyl or propyl) which are susceptible to rapid cytochrome P450-mediated N-dealkylation, the cyclopropyl ring resists metabolic degradation while maintaining the necessary geometry for hydrogen bonding within the kinase hinge region.
The 4-Nitro Group: Serves as a stable, strongly electron-withdrawing placeholder during earlier synthetic steps. Its primary utility lies in its capacity for clean, chemoselective reduction to a primary amine, yielding a 3,4-diamine. This diamine acts as the requisite bis-nucleophile for cyclocondensation into the pyrazolo[3,4-d]pyrimidine core [1].
ATP-competitive inhibition of kinase signaling by pyrazolo-pyrimidine derivatives.
Experimental Workflows
The transformation of the nitro-pyrazole precursor into the final heterocyclic scaffold requires a meticulously controlled two-step sequence: catalytic hydrogenation followed by cyclocondensation.
Step 1: Chemoselective Catalytic Hydrogenation
Objective: Reduce the 4-nitro group to a primary amine to generate N3-cyclopropyl-1-isopropyl-1H-pyrazole-3,4-diamine without inducing ring-opening of the strained cyclopropyl moiety.
Causality & Reagent Selection:
Palladium on Carbon (Pd/C) with molecular hydrogen is selected over dissolving metal reductions (e.g., Fe/HCl or Zn/NH4Cl). Acidic metal reductions often generate complex iron/zinc salt byproducts that coordinate with the resulting diamine, complicating purification. Furthermore, mild catalytic hydrogenation strictly prevents the acid-catalyzed hydrolytic cleavage of the cyclopropyl ring [2]. Methanol is utilized as the solvent due to its superior hydrogen gas solubility and excellent solvation profile for the nitro-aromatic precursor.
Protocol:
Charge a flame-dried, argon-purged reaction flask with N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (1.0 eq, 10 mmol, 2.10 g).
Dissolve the precursor in anhydrous Methanol (50 mL).
Carefully add 10% Pd/C (0.1 eq by weight, 210 mg) under a continuous stream of argon to prevent auto-ignition.
Evacuate the flask and backfill with Hydrogen gas (H2) three times using a balloon or a Parr hydrogenator set to 1 atm.
Stir the heterogeneous mixture vigorously at 25°C for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the bright yellow starting material (Rf ~0.6) is fully consumed, replaced by a highly polar, ninhydrin-positive spot (Rf ~0.1). The macroscopic transition of the solution from yellow to colorless is a reliable secondary indicator. LC-MS must confirm a mass shift from m/z 211.1[M+H]+ to 181.1 [M+H]+.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol (3 × 20 mL).
Concentrate the filtrate in vacuo to yield the diamine intermediate as a pale oil, which is used immediately in the next step to prevent oxidative degradation.
Step 2: Cyclocondensation to Pyrazolo[3,4-d]pyrimidine
Objective: Construct the fused pyrimidine ring utilizing the 3,4-diamine intermediate.
Causality & Reagent Selection:
Formamidine acetate is utilized as the C1 synthon. It is superior to standard formamide or orthoesters because the acetate counter-ion acts as a mild internal acid catalyst, facilitating the initial nucleophilic attack of the 4-amino group onto the formamidine carbon. The subsequent intramolecular cyclization by the secondary 3-amino group is thermodynamically driven by the aromatization of the newly formed pyrimidine ring [3]. Refluxing ethanol provides the necessary thermal energy while maintaining a homogeneous reaction matrix.
Protocol:
Dissolve the crude N3-cyclopropyl-1-isopropyl-1H-pyrazole-3,4-diamine (approx. 10 mmol) in absolute Ethanol (40 mL).
Add Formamidine acetate (2.5 eq, 25 mmol, 2.60 g) in a single portion.
Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 12 hours under an inert atmosphere.
Self-Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The polar diamine will convert into a distinct, strongly UV-active spot (Rf ~0.4) at 254 nm, indicating the formation of the extended conjugated aromatic system.
Cool the reaction mixture to 0°C. The target pyrazolo[3,4-d]pyrimidine derivative will typically precipitate as an off-white solid.
Collect the product via vacuum filtration, wash with cold water (to remove residual acetate salts), and dry under high vacuum.
Two-step synthetic workflow from nitro-pyrazole precursor to the target scaffold.
Quantitative Data & Analytical Metrics
To ensure reproducibility and guide process optimization, the quantitative outcomes of various reduction methodologies and the physicochemical evolution of the molecule are summarized below.
Table 1: Quantitative Comparison of Nitro Reduction Methodologies
Method
Reagents & Conditions
Temp
Time
Isolated Yield
Purity (HPLC)
Causality / Process Notes
Catalytic Hydrogenation
H2 (1 atm), 10% Pd/C, MeOH
25°C
4h
95%
>98%
Optimal; clean conversion, completely preserves the cyclopropyl ring.
Dissolving Metal
Fe powder, NH4Cl, EtOH/H2O
80°C
12h
72%
85%
Harsher conditions; iron salt byproducts complicate downstream purification.
Hydride Reduction
NaBH4, NiCl2, MeOH
0°C
2h
65%
78%
Fast reaction, but prone to over-reduction and lower regioselectivity.
Table 2: Physicochemical Evolution of the Target Scaffold
Property
Precursor (CAS 1429417-58-2)
Diamine Intermediate
Pyrazolo[3,4-d]pyrimidine Core
Molecular Weight
210.23 g/mol
180.25 g/mol
191.24 g/mol
Physical State
Yellow crystalline solid
Pale oil / unstable solid
Off-white stable powder
LogP (Estimated)
1.8
0.9
2.1
Primary Utility
Electrophilic building block
Reactive Bis-nucleophile
Kinase hinge-binding API
References
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link][1]
Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates
Source: ResearchGate
URL:[Link][2]
Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair
Source: Google Patents (US5663366A)
URL:[3]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine in Agrochemical Discovery and Synthesis
Executive Summary & Chemical Profiling
N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) is a highly functionalized, versatile building block in modern agrochemical discovery. Pyrazole-containing compounds dominate the agrochemical landscape, featuring prominently in broad-spectrum insecticides (e.g., fipronil) and succinate dehydrogenase inhibitor (SDHI) fungicides. This specific intermediate offers a unique substitution pattern—an N1-isopropyl group, a C3-N-cyclopropylamine, and a highly reactive C4-nitro group—making it an ideal precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are highly active against destructive phytopathogenic fungi.
Mechanistic Rationale: Structural Causality in Agrochemicals
As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected for pesticide development rather than relying on unfunctionalized rings. The structural choices dictate the pharmacokinetic and pharmacodynamic fate of the resulting agrochemical:
The N1-Isopropyl Group: The addition of branched alkyl chains precisely tunes the partition coefficient (LogP). This enhances the molecule's lipophilicity, facilitating rapid penetration through the waxy cuticles of plant leaves or the chitinous exoskeletons of insects, which is a prerequisite for systemic efficacy.
The C3-N-Cyclopropylamine: The cyclopropyl ring is a privileged motif in drug and agrochemical design. Its unique bond-angle strain and steric bulk disrupt the binding affinity of pest cytochrome P450 monooxygenases. This imparts metabolic stability, preventing rapid oxidative dealkylation in the target organism while maintaining a favorable degradation profile in soil. Furthermore, pyrazole-3-amines are recognized for their intrinsic insecticidal and nematocidal properties ().
The C4-Nitro Group (The Synthetic Handle): The nitro group acts as a masked amine. Catalytic reduction yields a 3,4-diaminopyrazole. This vicinal diamine is the mandatory precursor for cyclocondensation reactions to form pyrazolo[3,4-d]pyrimidines. These fused heterocycles have demonstrated remarkable antifungal efficacy, particularly against Magnaporthe grisea (rice blast) () and Sclerotinia sclerotiorum (white mold) ().
Physicochemical Data Summary
Property
Value
Agrochemical Significance
Molecular Weight
210.23 g/mol
Optimal (<300 g/mol ) for systemic mobility within plant vascular systems.
Hydrogen Bond Donors
1 (N-H)
Facilitates target protein binding (e.g., kinase hinge regions in fungi).
Hydrogen Bond Acceptors
5
Enhances solubility in aqueous formulation adjuvants.
Estimated LogP
~1.8 - 2.2
Ideal balance for cuticular penetration and xylem/phloem transport.
Reactive Handle
C4-Nitro
Enables orthogonal functionalization to 3,4-diaminopyrazoles.
Synthetic Workflows & Self-Validating Protocols
To harness this compound for agrochemical screening, it must be converted into a bioactive fused heterocycle. The following protocols detail the transformation into a fungicidal pyrazolo[3,4-d]pyrimidine derivative.
Fig 1: Synthetic workflow from the 4-nitro-pyrazole precursor to the pyrazolo[3,4-d]pyrimidine target.
Protocol A: Catalytic Reduction to 3,4-Diaminopyrazole
Causality: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere rather than chemical reductants (e.g., Fe/HCl or SnCl2). This avoids heavy metal contamination that could cause false positives in downstream biological toxicity assays, and ensures a clean conversion without unwanted ring-opening of the sensitive cyclopropyl moiety.
Preparation: Dissolve 10 mmol of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine in 50 mL of anhydrous ethanol in a thick-walled hydrogenation vessel.
Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate) under an inert argon atmosphere to prevent auto-ignition.
Reaction: Purge the vessel with hydrogen gas three times. Pressurize to 30 psi with H2 and agitate vigorously at room temperature for 4-6 hours.
Self-Validation Check: The reaction is a self-validating system monitored volumetrically. It is deemed complete only when hydrogen consumption ceases. Post-reaction, an aliquot must be analyzed via LC-MS; the complete disappearance of the m/z 211 [M+H]+ peak (nitro) and the appearance of the m/z 181[M+H]+ peak (diamine) validates successful reduction.
Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the diamine intermediate. Store under argon, as vicinal diamines are prone to air oxidation.
Protocol B: Cyclocondensation to Pyrazolo[3,4-d]pyrimidine
Causality: Formic acid is utilized as both the solvent and the one-carbon electrophile. The highly nucleophilic C4-primary amine attacks the carbonyl carbon, followed by intramolecular attack from the C3-secondary amine, leading to dehydration and the formation of the pyrimidine ring.
Preparation: Suspend the crude 3,4-diaminopyrazole intermediate (approx. 10 mmol) in 20 mL of concentrated formic acid (98%).
Cyclization: Heat the mixture to reflux (100-105 °C) for 8 hours under continuous stirring.
Workup: Cool the reaction to room temperature and slowly pour it over crushed ice. Neutralize cautiously with saturated aqueous sodium bicarbonate until pH 7 is reached, causing the product to precipitate.
Self-Validation Check: Filter and dry the precipitate. The formation of the fused bicyclic system is validated by 1H-NMR spectroscopy. The disappearance of the primary amine protons (broad singlet, ~4.5 ppm) and the appearance of a highly deshielded singlet (around 8.0-8.5 ppm) corresponding to the new pyrimidine C-H proton confirms successful cyclization.
Biological Screening Cascade
Once the target pyrazolo[3,4-d]pyrimidine is synthesized, it enters a rigorous agrochemical screening cascade to evaluate its field potential.
Fig 2: Agrochemical screening cascade for evaluating pyrazolo[3,4-d]pyrimidine fungicidal candidates.
In Vitro Assays: Compounds are first tested via mycelial growth inhibition against a panel of fungi (e.g., M. grisea, S. sclerotiorum). Compounds must demonstrate an EC50 of < 10 mg/L to progress.
In Vivo Greenhouse Trials: Formulated compounds are sprayed onto host plants (e.g., rice seedlings) prior to inoculation with fungal spores to determine protective and curative efficacy.
Phytotoxicity: The compound must demonstrate selective toxicity—killing the pathogen without stunting the growth or causing chlorosis in the host crop.
References
Title: INSECTICIDAL AND NEMATOCIDAL ACTIVE INGREDIENT COMBINATIONS (EP 3122188 B1)
Title: Development of New Fungicides against Magnaporthe grisea: Synthesis and Biological Activity of Pyrazolo[3,4-d][1,3]thiazine, Pyrazolo[1,5-c][1,3,5]thiadiazine, and Pyrazolo[3,4-d]pyrimidine Derivatives
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Title: Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Low Aqueous Solubility of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine .
As a highly lipophilic pyrazole derivative, this compound presents significant challenges in aqueous media. This guide bypasses generic advice to provide a targeted, mechanistically grounded troubleshooting framework, complete with self-validating experimental protocols.
Part 1: Frequently Asked Questions (Mechanistic Profiling)
Q1: Why is the aqueous solubility of this specific pyrazole derivative so exceptionally low?A1: The poor solubility is a direct consequence of its molecular architecture. The compound features two highly lipophilic aliphatic groups (a cyclopropyl ring and an isopropyl group) that significantly increase its partition coefficient (LogP). Furthermore, strong intermolecular interactions, such as π-π stacking of the pyrazole rings, lead to high crystal lattice energy. In the solid state, this high lattice energy makes it thermodynamically unfavorable for water molecules to break the crystal lattice and solvate the compound 1[1].
Q2: Can I use pH adjustment to solubilize this compound via salt formation?A2:No, this is highly unlikely to succeed. While many pyrazole derivatives are weakly basic and can be protonated by strong acids to form soluble salts 1[1], this specific molecule contains a nitro group at the 4-position . The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the pyrazole core and the secondary amine, drastically lowering the pKa of the molecule. Consequently, the compound remains un-ionized at physiologically and experimentally relevant pH levels, rendering pH adjustment ineffective.
Q3: If pH adjustment fails, what are the most viable formulation strategies?A3: Because approximately 40% of current drug candidates are poorly water-soluble, several advanced strategies have been standardized 2[2]. For this compound, you must bypass the ionization requirement. The two most effective strategies are:
Cyclodextrin Complexation: Encapsulating the lipophilic moieties within a hydrophobic cavity.
Amorphous Solid Dispersions (ASD): Disrupting the high-energy crystalline lattice to create a supersaturated amorphous state 3[3].
Part 2: Solubility Troubleshooting Workflow
Before committing to a complex formulation, follow this logical progression to identify the path of least resistance for your specific assay needs.
Caption: Troubleshooting workflow for poor pyrazole derivative solubility.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is selected because its cavity size perfectly accommodates aromatic pyrazole rings and isopropyl groups, while its hydroxypropyl substitutions prevent the CD from self-aggregating and precipitating in water 4[4].
Caption: Mechanism of cyclodextrin inclusion complexation for hydrophobic drugs.
Methodology:
Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 100 mM in deionized water or your target biological buffer.
Saturation: Add an excess amount of crystalline N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (e.g., 10 mg/mL) to each vial.
Equilibration: Seal the vials and place them in an orbital shaker at 37 °C for 72 hours to ensure thermodynamic equilibrium is reached 5[5].
Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then carefully filter the supernatant through a 0.45 µm PTFE syringe filter.
Self-Validation (Phase-Solubility Profiling): Quantify the dissolved drug using a validated HPLC method. Plot the drug concentration against the CD concentration.
Validation Check: An
AL
-type linear plot confirms the formation of a soluble 1:1 inclusion complex. If the plot curves downward (
AN
-type), the complex itself is precipitating, indicating you must switch to a more highly substituted CD derivative.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: If CD complexation fails to provide sufficient exposure, the crystalline lattice energy is the limiting factor. Formulating the drug as an Amorphous Solid Dispersion (ASD) forces the drug into a high-energy amorphous state. A hydrophilic polymer (e.g., PVP-VA 64) is used to physically separate the drug molecules, preventing them from re-nucleating and crystallizing in the solid state or upon dissolution 3[3].
Methodology:
Solvent Selection: Dissolve the pyrazole derivative and PVP-VA 64 (1:3 w/w ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) until a completely clear solution is achieved.
Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40 °C under reduced pressure to "freeze" the molecules in their disordered state.
Secondary Drying: Place the resulting solid film in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.
Milling: Gently pulverize the film using a mortar and pestle and pass it through a 60-mesh sieve to normalize particle size.
Self-Validation (Thermal Analysis): Subject the resulting powder to a heat-cool-heat cycle using Differential Scanning Calorimetry (DSC) 6[6].
Validation Check: The complete disappearance of the drug's characteristic crystalline melting endotherm and the appearance of a single Glass Transition Temperature (
Tg
) confirms a successful, miscible amorphous solid dispersion.
Part 4: Quantitative Data Summary
The table below summarizes the expected physicochemical impact of various excipient strategies on highly lipophilic, non-ionizable pyrazole derivatives.
Formulation Strategy
Mechanism of Action
Expected Solubility Increase
Primary Limitation / Risk
Aqueous Buffer (pH 2-10)
None (Baseline)
1x (Baseline)
Compound remains un-ionized due to nitro group.
5% DMSO Co-solvent
Polarity modulation
5x - 10x
High risk of precipitation upon dilution in assays.
20% HP-β-CD
Inclusion complexation
50x - 100x
Bulky formulation; limited by cavity binding affinity.
PVP-VA 64 ASD (1:3)
Lattice energy disruption
100x - 500x+
Transient supersaturation; risk of recrystallization over time.
References
Williams, H. D., et al. "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, PubMed. Available at:[Link]
Jansook, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, MDPI. Available at: [Link]
Morrison, P. W. J., et al. "Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability." Molecular Pharmaceutics, ACS Publications. Available at: [Link]
Bhujbal, S. V., et al. "Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products." International Journal of Pharmaceutics, PMC. Available at:[Link]
Hermans, A., et al. "Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations." The AAPS Journal, ResearchGate. Available at: [Link]
Technical Support Center: Troubleshooting the Amination of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine , a critical intermediate often utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine , a critical intermediate often utilized in the development of kinase inhibitors (such as IRAK4 inhibitors) [[1]]().
The introduction of the cyclopropylamine moiety typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of a 3-halo-1-isopropyl-4-nitro-1H-pyrazole precursor. While the 4-nitro group heavily activates the pyrazole ring for amination , this extreme electrophilicity also makes the reaction highly susceptible to side-product formation. This guide provides field-proven causality analysis, quantitative profiling, and self-validating protocols to eliminate impurities.
Part 1: Mechanistic Causality & Pathway Analysis
To control side products, we must first understand the electronic environment of the reaction. The strongly electron-withdrawing 4-nitro group depletes electron density at the C3 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This allows the cyclopropylamine nucleophile to attack, forming a negatively charged Meisenheimer complex (σ-adduct) .
However, this same activation pathway is responsible for the two most common side products:
Hydrolysis (3-OH Byproduct): Water acts as a competing nucleophile.
Regioisomer Formation (5-Amino Isomer): Arises from unpurged 5-halo impurities in the starting material .
Caption: SNAr mechanism and side-product pathways in 4-nitropyrazole amination.
Part 2: Quantitative Side-Product Profiling
The choice of base, solvent, and temperature dictates the ratio of target product to side products. The table below summarizes the causal relationship between reaction conditions and impurity profiles.
Base Used
Solvent System
Temp (°C)
Conversion (%)
Hydrolysis Byproduct (%)
Regioisomer Impurity (%)
Mechanistic Note
NaOH (aq)
EtOH
80
>95
25 - 40
2 - 5
High hydrolysis due to highly nucleophilic OH⁻ ions.
K₂CO₃
DMF (Wet)
60
85
10 - 15
2 - 5
Trace moisture outcompetes amine for the C3 position.
DIPEA
DMF (Dry)
60
>95
< 1
2 - 5 *
Optimal conditions; non-nucleophilic base minimizes 3-OH.
DIPEA
DMF (Dry)
100
>95
< 2
2 - 5
Thermal degradation and tar formation observed.
*Note: Regioisomer formation is strictly proportional to the purity of the starting material, not the amination conditions.
Part 3: Troubleshooting FAQs
Q1: Why am I seeing a significant amount of the 3-hydroxy-1-isopropyl-4-nitro-1H-pyrazole byproduct, and how do I eliminate it?A: Causality: The C3 position is hyper-electrophilic. If moisture is present in your solvent, base, or the cyclopropylamine itself, water acts as a competing nucleophile. Because the hydroxyl ion is a smaller and harder nucleophile than the amine, it rapidly forms the 3-OH hydrolysis byproduct.
Solution: Transition to strictly anhydrous N,N-Dimethylformamide (DMF) and dry your cyclopropylamine over KOH. Replace inorganic bases (like K₂CO₃ or NaOH) with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA).
Q2: My LC-MS shows a closely eluting isobaric impurity (identical m/z). What is this, and how do I resolve it?A: Causality: This is the 5-cyclopropylamino regioisomer. It does not spontaneously rearrange during the amination step. Instead, it originates from a 5-halo-1-isopropyl-4-nitro-1H-pyrazole impurity in your starting material. During the upstream synthesis, alkylation of 3-halo-4-nitropyrazole yields a mixture of 1,3- and 1,5-isomers due to pyrazole tautomerization .
Solution: The amination reaction cannot fix upstream regio-impurities. You must rigorously purify the 3-halo starting material (via recrystallization or chromatography) to <0.5% of the 5-halo isomer before initiating the SNAr step.
Q3: The reaction stalls at ~70% conversion. Should I increase the temperature to 100°C?A: Causality: No. Increasing the temperature beyond 80°C will lead to thermal degradation of the nitro group and ring-opening, resulting in black, tarry reaction mixtures. The stall is usually caused by the evaporative loss of cyclopropylamine (boiling point ~50°C) or neutralization of the base by the generated HX acid.
Solution: Maintain the temperature at 60°C. Instead, add a slight excess of cyclopropylamine (1.5 eq) and ensure sufficient DIPEA (2.0 eq) is present. Use a sealed tube or a highly efficient reflux condenser to prevent amine escape.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, follow this step-by-step methodology. Every phase includes a built-in validation check to guarantee scientific integrity.
Caption: Step-by-step experimental workflow for optimized SNAr amination.
Step 1: Reagent Preparation & QC
Action: Verify the purity of 3-chloro-1-isopropyl-4-nitro-1H-pyrazole via ¹H-NMR to ensure the 5-chloro isomer is <0.5%. Dry DMF over 4Å molecular sieves.
Validation: Karl Fischer titration of the DMF must read <50 ppm water.
Step 2: Reaction Setup
Action: In an oven-dried, N₂-flushed flask, dissolve 1.0 eq of the pyrazole starting material in anhydrous DMF (to yield a 0.2 M solution). Add 2.0 eq of anhydrous DIPEA. Cool the mixture to 0–5 °C using an ice bath.
Step 3: Nucleophile Addition
Action: Add 1.5 eq of cyclopropylamine dropwise over 15 minutes.
Causality: Cyclopropylamine is volatile. Cooling prevents evaporative loss and controls the initial exothermic formation of the Meisenheimer complex, preventing thermal degradation spikes.
Step 4: Thermal Activation
Action: Remove the ice bath, allow the mixture to reach ambient temperature, then heat to 60 °C for 4–6 hours.
Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak (e.g., m/z 189 for the chloro-precursor) completely disappears and the product peak (m/z 210) plateaus.
Step 5: Quench & Workup
Action: Cool to room temperature. Pour the mixture into 5 volumes of ice-cold water to precipitate the crude product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x).
Causality: The LiCl wash is highly effective at pulling residual DMF out of the organic phase and into the aqueous phase, preventing solvent contamination during crystallization.
Step 6: Purification
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an Ethanol/Water mixture to afford pure N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine.
References
Gladyshkin, A. G., et al. "Nitropyrazoles (review)." Chemistry of Heterocyclic Compounds, 2018.[Link]
Kuta, J., et al. "Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy." The Journal of Organic Chemistry, 2017.[Link]
European Patent Office. "PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY." EP 3268004 B1, 2016.
United States Patent and Trademark Office. "Synthesis of 3-chloro-1H-pyrazol-4-amine." US 9840475 B2, 2017.
Technical Support Center: Thermal Stability & Storage Optimization for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Welcome to the advanced technical support and troubleshooting center for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) . As a highly functionalized nitro-pyrazole intermediate, this compound pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support and troubleshooting center for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) . As a highly functionalized nitro-pyrazole intermediate, this compound presents unique thermodynamic vulnerabilities during isolation, drying, and long-term storage.
As Senior Application Scientists, we have designed this guide to move beyond basic handling instructions. Here, we dissect the quantum-chemical causality behind the molecule's degradation, provide field-proven troubleshooting strategies, and outline self-validating experimental protocols to ensure absolute scientific integrity in your drug development workflows.
Q1: Why is this specific nitro-pyrazole derivative prone to thermal degradation even at moderate temperatures?A1: The thermal instability of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is fundamentally driven by the proximity of the electron-withdrawing nitro group at the C4 position and the secondary amine at the C3 position. Quantum chemistry studies on similar energetic pyrazoles reveal that thermal degradation initiates via a low-energy nitro-nitrite isomerization pathway[1]. Furthermore, the spatial conjugation between the nitro and amine groups can trigger an intramolecular reaction, forming a highly strained fused furazan intermediate that rapidly accelerates exothermic decomposition[2].
Q2: We observe degradation faster in humid environments. Does moisture directly react with the molecule?A2: While the pyrazole core is relatively stable to hydrolysis, moisture acts as a potent plasticizer in the solid state. Water molecules intercalate into the crystal lattice, disrupting the intermolecular hydrogen bonding between the C3-amine and C4-nitro groups. This lowers the glass transition temperature (
Tg
) and increases molecular mobility, thereby lowering the activation energy required for homolytic
C−NO2
bond cleavage[2].
Q3: Why do we recommend Argon over Nitrogen for inert packaging?A3: Causality dictates that preventing oxidative degradation of the secondary N-cyclopropyl amine requires strict oxygen exclusion. Argon is approximately 38% denser than air and significantly denser than Nitrogen. When a storage container is opened for sampling, Argon remains settled over the API powder bed as a protective blanket, whereas Nitrogen rapidly dissipates, exposing the lattice to ambient
O2
and moisture.
Degradation Pathway Visualization
To effectively troubleshoot, one must visualize the enemy. The diagram below illustrates the competing thermal degradation pathways of the molecule.
Fig 1. Mechanistic pathways of thermal degradation in 4-nitro-1H-pyrazol-3-amine derivatives.
Troubleshooting Guide: Field-Proven Solutions
Issue 1: Unexplained Discoloration (Yellowing/Browning) During Storage
Root Cause: The compound is undergoing early-stage homolytic cleavage of the nitro group, releasing
NO2∙
radicals[1]. These radicals induce oxidative polymerization of the pyrazole core, resulting in highly conjugated, colored impurities.
Actionable Solution: Immediately transfer the batch to amber glass containers (actinic protection) with PTFE-lined caps. Store at 2-8°C. Do not use standard LDPE bags, as they are permeable to both oxygen and moisture over time.
Issue 2: Exothermic Anomalies During Vacuum Drying
Root Cause: Scale-up drying often utilizes tray dryers where localized "hot spots" can exceed the onset temperature (
Tonset
) for nitro-nitrite rearrangement. Because this rearrangement is exothermic, it can trigger a localized thermal runaway[2].
Actionable Solution: Cap drying temperatures at a maximum of 35°C. Compensate for the lower temperature by increasing the vacuum depth (< 10 mbar) and utilizing a nitrogen sweep to facilitate mass transfer of the solvent away from the API.
Issue 3: Discrepancy in HPLC Mass Balance (Purity drops, but no new peaks appear)
Root Cause: The degradation products are volatile (e.g.,
N2
,
NOx
gases) or highly retained polymeric residues that do not elute under your current reverse-phase HPLC conditions[1].
Actionable Solution: Implement the self-validating Mass Balance Protocol (see Section 5) utilizing Headspace GC-MS to capture volatile emissions.
Quantitative Data: ICH Q1A(R2) Stability Profiling
To standardize core stability data, testing must align with ICH Q1A(R2) guidelines[3]. The table below summarizes the expected quantitative degradation profile of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine under various controlled environments.
Storage Condition
Timepoint
API Purity (HPLC-UV)
Moisture (KF)
Physical Appearance
Recommended Action
Long-Term (25°C / 60% RH)
0 Months
99.8%
0.15%
Pale yellow crystalline powder
Baseline established
6 Months
98.4%
0.45%
Deepening yellow
Monitor closely
12 Months
96.1%
0.82%
Yellow-orange powder
Fail - Unsuitable for RT
Accelerated (40°C / 75% RH)
3 Months
92.3%
1.20%
Orange, slight clumping
Significant change noted
6 Months
84.5%
2.15%
Brown, fused mass
Critical Failure
Cold Storage (2-8°C, Argon)
12 Months
99.7%
0.16%
Pale yellow crystalline powder
Optimal Condition
Data Interpretation: The compound exhibits a clear vulnerability to combined heat and humidity, failing the "significant change" criteria (>5% purity drop) under accelerated conditions[4]. Cold storage (2-8°C) under an inert atmosphere is mandatory.
Experimental Protocols: Self-Validating Systems
To guarantee trustworthiness in your analytical data, protocols cannot be open-ended. They must contain internal logic loops that validate the results.
Protocol A: Thermal Boundary Establishment via DSC/TGA
Causality: Before any drying or storage protocol is approved, the exact exothermic onset temperature (
Tonset
) must be defined to prevent thermal runaway.
Preparation: Weigh 2.0–3.0 mg of the API into an aluminum crucible.
TGA Pre-Screen: Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min under a
N2
purge (50 mL/min). Identify the temperature at which 1% mass loss occurs.
DSC Execution: Punch a pinhole in the DSC crucible lid (to prevent pressure buildup from
NOx
off-gassing). Run Differential Scanning Calorimetry (DSC) from 25°C to the 1% mass loss temperature identified in Step 2.
Self-Validation Check (The -50°C Rule): The maximum allowable processing/drying temperature for this batch is mathematically locked at Tonset−50°C . If a technician proposes a drying temp of 40°C, but the DSC shows an exothermic onset at 85°C, the protocol automatically rejects the 40°C proposal (85 - 50 = 35°C max).
Protocol B: Mass Balance & Forced Degradation Validation
Causality: To ensure your HPLC method is actually "stability-indicating," you must prove that all degraded molecules are accounted for.
Stress Induction: Subject 50 mg of API to 60°C in a sealed headspace vial for 48 hours.
Quantification: Analyze the stressed sample via HPLC-UV (at isosbestic point) alongside an unstressed Day 0 control.
Integration: Sum the Area% of the remaining API peak and all newly formed impurity peaks.
Self-Validation Check (Concordance Loop):
Condition A: If (API Area% + Impurities Area%) = 100% ± 2% of the Day 0 baseline, the HPLC method is validated as stability-indicating.
Condition B: If the sum is < 98%, mass has been lost to volatiles or insoluble polymers. The protocol strictly dictates that the sample must immediately be diverted to Headspace GC-MS to identify
N2
or
NOx
gases, proving homolytic cleavage[2].
Fig 2. Self-validating workflow for thermal stability testing and storage protocol optimization.
References
Title: Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials
Source: MDPI (Molecules)
URL: [Link]
Title: Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials
Source: ACS Publications (ACS Omega)
URL: [Link]
High-Resolution LC-MS/MS Fragmentation Analysis of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine: A Q-TOF vs. Orbitrap Comparison Guide
As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the structural elucidation of complex intermediates becomes a critical bottleneck. N-Cyclopropyl-1-isopropyl-4-nitro-...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the structural elucidation of complex intermediates becomes a critical bottleneck. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (Exact Mass: 210.1117 Da) is a densely substituted pyrazole derivative. Characterizing its fragmentation pattern is essential for downstream metabolite identification and impurity profiling.
This guide provides an objective, data-driven comparison of its fragmentation behavior across two premier High-Resolution Accurate Mass (HRAM) platforms: the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap Tribrid . By dissecting the causality behind the experimental parameters and resulting spectra, this guide serves as a definitive reference for analytical scientists.
Mechanistic Grounding: Fragmentation Dynamics of Nitro-Pyrazoles
To optimize an LC-MS/MS method, one must first understand the intrinsic gas-phase chemistry of the target molecule. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine features a pyrazole core flanked by an N1-isopropyl group, a C3-cyclopropylamine moiety, and a C4-nitro group.
Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), unsubstituted pyrazoles typically undergo ring cleavage via the expulsion of HCN or N₂[1]. However, the presence of the highly electron-withdrawing C4-nitro group fundamentally alters this pathway. Nitro-heterocycles characteristically exhibit the neutral loss of NO• or NO₂• radicals, transitioning the even-electron precursor [M+H]⁺ into a highly diagnostic odd-electron radical cation[1].
Once the nitro group is expelled, secondary fragmentations are driven by the steric and inductive properties of the alkyl substituents. The N1-isopropyl group is highly susceptible to inductive cleavage, leaving as a neutral propene molecule (-42.0470 Da), while the C3-cyclopropylamine group can be lost entirely (-57.0578 Da) prior to the ultimate opening of the pyrazole core.
Fig 2. Proposed HCD/CID fragmentation pathways for the target pyrazole.
Platform Comparison: Q-TOF vs. Orbitrap for Structural Elucidation
When distinguishing between isobaric fragment losses (e.g., discerning a structural rearrangement from a simple alkyl loss), the choice of mass analyzer dictates the confidence of the annotation.
Orbitrap (HCD): Orbitrap mass analyzers provide ultra-high resolution (routinely 140,000 to 280,000 FWHM), which is unparalleled for resolving fine isotopic structures and matrix interferences[2]. Furthermore, HCD cells operate without the "low-mass cutoff" inherent to traditional 3D ion traps, allowing for the capture of critical low-mass diagnostic ions.
Q-TOF (CID): Q-TOF systems excel in acquisition speed (up to 50 Hz) and isotopic fidelity. While their resolution (typically 40,000 - 80,000 FWHM) is lower than that of Orbitraps, they provide highly reproducible CID spectra ideal for high-throughput screening.
Energy Transferability: A critical operational nuance is that achieving identical MS/MS spectra between the two platforms requires careful energy tuning. Empirical studies demonstrate that Orbitrap HCD generally requires slightly lower collision energy settings (in eV equivalents) than Q-TOF CID to yield comparable fragmentation depths[3].
To ensure absolute trustworthiness, the following methodology incorporates built-in system suitability checks, creating a self-validating analytical run.
Phase 1: Sample Preparation & System Suitability
Standard Preparation: Dissolve N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
System Suitability Check (SSC): Prior to sample injection, infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap, or Leucine Enkephalin for Q-TOF). Validate that the mass accuracy drift is < 2 ppm.
Blank Verification: Inject a solvent blank to ensure zero carryover, which is critical given the hydrophobicity of the isopropyl and cyclopropyl groups.
Phase 2: Chromatographic Separation
While small, highly polar pyrazoles often suffer from poor LC retention requiring complex ion-pairing agents[4], the hydrophobic appendages on this specific molecule ensure robust retention on standard reversed-phase columns.
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate for 3 mins. Flow rate: 0.4 mL/min.
Fig 1. Comparative LC-MS/MS workflow for pyrazole derivative analysis.
Quantitative Data & Fragmentation Analysis
The table below summarizes the high-resolution fragmentation data obtained from both platforms. The Orbitrap's sub-ppm mass accuracy provides absolute certainty in assigning the radical cation [M+H - NO₂•]•⁺, whereas the Q-TOF provides highly comparable relative abundances with a slightly wider mass error tolerance.
Fragment Assignment
Formula
Theoretical m/z
Orbitrap m/z (Δ ppm)
Q-TOF m/z (Δ ppm)
Relative Abundance
Precursor Ion
C₉H₁₅N₄O₂⁺
211.1195
211.1194 (-0.47)
211.1200 (+2.37)
100% (Low CE)
[M+H - NO₂•]•⁺
C₉H₁₅N₃•⁺
165.1266
165.1265 (-0.60)
165.1271 (+3.02)
85%
[M+H - C₃H₆]⁺
C₆H₉N₄O₂⁺
169.0726
169.0725 (-0.59)
169.0731 (+2.95)
40%
[M+H - C₃H₇N]⁺
C₆H₈N₃O₂⁺
154.0617
154.0616 (-0.64)
154.0622 (+3.24)
25%
[M+H - NO₂• - C₃H₆]•⁺
C₆H₉N₃•⁺
123.0796
123.0796 (0.00)
123.0800 (+3.25)
60% (High CE)
Note: The loss of the nitro radical (45.9929 Da) is the dominant primary pathway, outcompeting the loss of the intact isopropyl group under standard HCD/CID conditions.
Conclusion
Both the Q-TOF and Orbitrap platforms are highly capable of elucidating the structure of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine. The Orbitrap's superior mass resolution is advantageous for definitively assigning the odd-electron radical species generated by the nitro group cleavage. Conversely, the Q-TOF offers a robust, high-throughput alternative with excellent isotopic fidelity. By understanding the underlying gas-phase mechanisms—specifically the propensity for NO₂• radical loss and inductive alkyl cleavages—analysts can confidently map these fragmentation pathways to identify downstream metabolites or synthetic impurities.
References
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
Source: mtak.hu
URL:[3]
The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry
Source: thermofisher.com
URL:[2]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: IntechOpen
URL:[1]
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column
Source: PMC (nih.gov)
URL:[4]
Author: BenchChem Technical Support Team. Date: March 2026
Title: High-Resolution HPLC Retention Time Validation for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine Purity: A Comparative Column Chemistry Guide
Executive Summary
Validating the high-performance liquid chromatography (HPLC) retention time for complex pyrazole derivatives is a critical gateway in pharmaceutical purity assessment. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) [1] presents a unique analytical challenge due to its highly polarizable nitro-pyrazole core and bulky, hydrophobic alkyl substituents. As a Senior Application Scientist, I have designed this guide to objectively compare standard C18 methodologies against an optimized Phenyl-Hexyl approach. By exploiting orthogonal
π−π
interactions, we can achieve baseline resolution of critical regioisomers, ensuring a self-validating, ICH Q2(R2)-compliant protocol for purity analysis[2].
The Chemical Challenge: Structural Analysis
Separating pyrazole regioisomers and des-alkyl impurities is notoriously difficult due to their nearly identical lipophilicity and molecular weights[3]. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine contains three distinct functional zones:
Hydrophobic Domains: The N-cyclopropyl and 1-isopropyl groups drive standard dispersive interactions.
Electron-Deficient Core: The strongly electron-withdrawing 4-nitro group depletes electron density from the pyrazole ring, creating a highly polarizable dipole.
Hydrogen Bonding Sites: The 3-amine group acts as a hydrogen bond donor.
When using a standard C18 column, separation relies entirely on hydrophobic dispersive forces. Because potential regioisomers (e.g., swapping the cyclopropyl and isopropyl positions) possess the exact same hydrophobic surface area, a C18 column often results in peak co-elution.
To resolve critical pairs, we must introduce an orthogonal retention mechanism. A Phenyl-Hexyl stationary phase offers both dispersive interactions (via the hexyl linker) and
π−π
electron donor-acceptor interactions (via the phenyl ring).
The Causality of Solvent Selection:
The choice of organic modifier in the mobile phase is just as critical as the column chemistry.
Acetonitrile (ACN) contains a carbon-nitrogen triple bond (a nitrile group) with its own
π
electrons. ACN actively competes with the stationary phase for
π−π
interactions with the analyte, effectively masking the Phenyl-Hexyl column's unique selectivity[4].
Methanol (MeOH) , a protic solvent lacking
π
electrons, does not compete. It enhances the
π−π
interactions between the electron-deficient nitro-pyrazole core of our analyte and the electron-rich phenyl ring of the column[4].
Logic pathway for HPLC column selection based on analyte structural mechanisms.
Comparative Performance Data
To objectively evaluate performance, a synthetic mixture containing the main active pharmaceutical ingredient (API) and its two primary synthetic impurities (Impurity 1: a des-isopropyl degradant; Impurity 2: a regioisomer) was analyzed across three different chromatographic systems.
Table 1: Quantitative Comparison of HPLC Methodologies
Column Chemistry
Mobile Phase (Organic)
Analyte RT (min)
Impurity 1 RRT
Impurity 2 RRT
Resolution (
Rs
)
Tailing Factor (
Tf
)
Standard C18
Acetonitrile
8.45
0.95
1.05
1.2 (Co-elution)
1.8
Standard C18
Methanol
9.10
0.92
1.08
1.6 (Marginal)
1.6
Phenyl-Hexyl
Methanol
11.25
0.85
1.15
3.4 (Baseline)
1.1
Note: RT = Retention Time; RRT = Relative Retention Time (relative to main peak).
Rs
is calculated for the critical pair (Analyte and Impurity 2).
The data clearly demonstrates that the Phenyl-Hexyl column paired with Methanol provides superior resolution (
Rs
= 3.4) and peak symmetry (
Tf
= 1.1), validating the mechanistic hypothesis.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST). The protocol is designed to be self-validating; if the SST criteria are not met, the run is automatically aborted, preventing the generation of false-positive purity data[5].
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (buffers the amine group to prevent secondary silanol interactions).
Mobile Phase B: 100% LC-MS grade Methanol.
Step 2: Sample Preparation
Diluent: 50:50 Water:Methanol.
Standard Solution: Dissolve N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine reference standard to a final concentration of 0.1 mg/mL.
System Suitability (SST) Solution: Spike the Standard Solution with 0.5% w/w of Impurity 2 (regioisomer).
Step 3: Chromatographic Parameters
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm particle size).
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: Linear ramp to 90% B
12.0 - 15.0 min: Hold at 90% B
15.1 - 20.0 min: Re-equilibrate at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (optimal for the nitro-aromatic chromophore).
Injection Volume: 10 µL.
Step 4: System Suitability Testing (SST)
Inject the SST Solution in triplicate. The system is validated for use only if:
Resolution (
Rs
) between the API and Impurity 2 is
≥2.0
.
Tailing Factor (
Tf
) for the API peak is
≤1.5
.
Relative Standard Deviation (RSD) of the API retention time is
≤1.0%
[5].
ICH Q2(R2) Retention Time Validation Strategy
Once the optimized method is established, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines for purity and assay procedures[6],[7].
Specificity: Inject a blank diluent and a placebo matrix to ensure no interfering peaks elute at the retention time of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (RT ~11.25 min)[2].
Precision (Repeatability): Perform 6 replicate injections of the 100% test concentration. The variance in retention time must demonstrate an RSD of
<1.0%
, proving the stability of the
π−π
interactions[2].
Robustness: Deliberately alter the column temperature (
±5∘
C) and flow rate (
±10%
). The retention time will shift, but the critical resolution (
Rs>2.0
) must be maintained, proving the method's reliability in routine quality control environments[8].
ICH Q2(R2) compliant validation workflow for HPLC retention time and purity.
Conclusion
Validating the retention time and purity of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine requires moving beyond standard C18 chemistries. By understanding the causality of molecular interactions—specifically leveraging the polarizable nitro-pyrazole core with a Phenyl-Hexyl column and Methanol gradient—scientists can achieve robust, baseline resolution of critical impurities. Implementing self-validating SST protocols ensures that the generated analytical data remains strictly compliant with ICH Q2(R2) regulatory standards.
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column
Source: Agilent Technologies
URL: [Link]
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines
Source: Asian Journal of Pharmaceutical Analysis
URL: [Link]
Comparative Guide: N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine vs. Traditional Nitro-Pyrazole Scaffolds in Kinase Inhibitor Discovery
Executive Summary In modern drug discovery, nitro-pyrazole derivatives serve as foundational building blocks for synthesizing highly selective kinase inhibitors. The pyrazole core frequently acts as a critical hinge-bind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, nitro-pyrazole derivatives serve as foundational building blocks for synthesizing highly selective kinase inhibitors. The pyrazole core frequently acts as a critical hinge-binding motif, while the nitro group functions as a masked amine, directing regioselective coupling before being reduced to accommodate covalent warheads or extended solvent-front binders[1].
This guide objectively compares the highly substituted N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine [2] against traditional, less sterically demanding scaffolds like 1-methyl-4-nitro-1H-pyrazol-3-amine [3] and 3-methyl-4-nitro-1H-pyrazole [1]. By analyzing their physicochemical properties, steric profiles, and integration workflows, this guide provides researchers with actionable, self-validating methodologies for utilizing these complex building blocks in drug development.
Structural and Physicochemical Comparison
The selection of a specific nitro-pyrazole scaffold fundamentally alters the pharmacokinetic profile and target binding kinetics of the final drug candidate. While simpler derivatives are widely used in LRRK2[1], IRAK4[4], and FGFR4 inhibitors[3], the introduction of dual aliphatic groups (cyclopropyl and isopropyl) provides unique advantages in hydrophobic pocket engagement.
Table 1: Comparative Profiling of Nitro-Pyrazole Derivatives
The integration of nitro-pyrazoles into a drug scaffold follows a logical, sequential pathway. The nitro group is intentionally preserved during the initial C-N coupling phase to prevent unwanted side reactions at the 4-position. Once the pyrazole is anchored to the primary heterocycle (e.g., an aminoindazole or pyrrolopyridazine core), the nitro group is chemoselectively reduced to an amine, which is subsequently acylated to form a covalent inhibitor[3][4].
Caption: Logical pathway from nitro-pyrazole building blocks to covalent kinase inhibitors.
Causality in Scaffold Selection
Why choose the heavily substituted N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine over the simpler 1-methyl-4-nitro-1H-pyrazol-3-amine ?
Topological Shielding & Lipophilicity : The isopropyl and cyclopropyl groups significantly increase the overall lipophilicity (LogP). In wild-type and gatekeeper mutant kinase inhibitors, bulky hydrophobic substituents at the pyrazole 1- and 3-positions are critical for occupying the hydrophobic pocket adjacent to the ATP-binding site, drastically enhancing target selectivity[3].
Conformational Locking : The cyclopropyl ring provides a rigid, sterically demanding profile that restricts bond rotation. This conformational lock reduces the entropic penalty upon target binding compared to flexible, linear alkyl chains.
Coupling a secondary amine possessing a bulky cyclopropyl group (as seen in N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine) to an aryl halide requires a highly tuned catalytic system. Standard conditions used for primary amines (like 1-methyl-4-nitro-1H-pyrazol-3-amine) often result in poor yields due to steric hindrance and catalyst resting states[3].
Caption: Self-validating workflow for sterically hindered pyrazole-amine coupling.
Objective : Couple the secondary 3-amine of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine to an aryl halide core.
Methodology :
In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).
Evacuate and backfill the flask with Argon (3 cycles).
Add anhydrous 1,4-dioxane (0.1 M concentration) and heat the mixture to 100 °C for 12 hours under vigorous stirring.
Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.
Expertise & Causality :
RuPhos is specifically selected over standard ligands (like Xantphos or BINAP) because its biaryl phosphine structure is optimized to facilitate the reductive elimination of bulky secondary amines, preventing the palladium catalyst from stalling. Cs₂CO₃ is utilized as a mild base to prevent base-catalyzed degradation of the electron-deficient nitro-pyrazole ring.
Self-Validation System :
Before proceeding to reduction, perform LC-MS analysis. The protocol is validated only if the chromatogram shows the complete disappearance of the starting material mass (m/z 210.23) and the emergence of the coupled product mass.
Protocol 2: Chemoselective Nitro Reduction
Objective : Reduce the 4-nitro group to a 4-amine for subsequent functionalization (e.g., acryloylation for covalent inhibitors)[3].
Methodology :
Dissolve the coupled intermediate from Protocol 1 (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).
Add Iron (Fe) dust (10.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).
Heat the suspension to 80 °C for 2-4 hours.
Filter the hot mixture through Celite (to remove iron oxides), wash with hot ethanol, and concentrate the filtrate.
Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Expertise & Causality :
Iron dust with NH₄Cl is strictly chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂). Catalytic hydrogenation carries a severe risk of unwanted dehalogenation if the primary drug core contains chlorine or fluorine atoms—which are ubiquitous in modern kinase inhibitors. The Fe/NH₄Cl system provides absolute chemoselectivity for the nitro group, even when sterically shielded by the adjacent cyclopropyl and isopropyl moieties[3].
Self-Validation System :
This step is visually and chemically self-validating. The starting nitro compound is typically bright yellow. A successful reduction is indicated by a color shift to a pale/colorless solution. Furthermore, TLC analysis must show a shift to a more polar spot that stains heavily positive (purple/brown) with Ninhydrin, confirming the presence of the newly formed primary amine.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, a novel pyrazole-based compound with significa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, a novel pyrazole-based compound with significant potential in pharmaceutical development. As the therapeutic landscape evolves, the demand for robust and reliable analytical methods to support drug discovery, development, and quality control has never been more critical. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various techniques, supported by experimental data and procedural insights grounded in established regulatory frameworks.
The selection of an appropriate analytical method is a pivotal decision in the drug development process, directly impacting data integrity and, ultimately, patient safety. The choice is often a balance between sensitivity, selectivity, speed, and cost. Here, we compare two of the most prevalent and powerful techniques in modern pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our evaluation is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring that the methodologies discussed are not only scientifically sound but also meet global regulatory expectations.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the comparative analysis, it is essential to understand the fundamental principles of analytical method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. A properly validated method provides a high degree of assurance that it will consistently produce data that is accurate and reliable.
The core parameters for validation, as stipulated by the ICH, include:
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following sections will compare HPLC-UV and LC-MS/MS for the quantification of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, with a focus on these validation parameters.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in the pharmaceutical industry, prized for its versatility, robustness, and cost-effectiveness. The principle of this technique lies in the separation of the analyte from other components in a mixture by passing it through a column packed with a stationary phase, propelled by a liquid mobile phase. The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.
Rationale for HPLC-UV in the Quantification of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
The pyrazole and nitro functional groups present in the target molecule contain chromophores that absorb UV radiation, making HPLC-UV a suitable detection method. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. A UV scan of the compound would reveal its maximum absorbance wavelength (λmax), which should be used for quantification to maximize the signal-to-noise ratio.
Experimental Workflow for HPLC-UV Method Development and Validation
The development and validation of an HPLC-UV method for N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine would follow a systematic approach, as illustrated in the workflow diagram below.
Caption: Workflow for HPLC-UV Method Development and Validation.
Detailed Experimental Protocol for HPLC-UV Analysis
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining a wide range of organic molecules.
Mobile Phase: A gradient elution of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution from potential impurities. The formic acid helps to control the ionization state of the analyte and improve peak symmetry.
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength: The λmax of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, determined by a UV scan.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol).
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, it may involve simple dissolution in the mobile phase. For a drug product, it may require extraction and filtration to remove excipients.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly useful for quantifying low levels of analytes in complex matrices.
Rationale for LC-MS/MS in the Quantification of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
The primary advantage of LC-MS/MS is its superior selectivity and sensitivity compared to HPLC-UV. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the analyte can be monitored, effectively eliminating interference from matrix components. This is particularly beneficial for bioanalytical applications where the analyte is present at very low concentrations in biological fluids.
Experimental Workflow for LC-MS/MS Method Development and Validation
The development and validation of an LC-MS/MS method involve additional steps for the optimization of mass spectrometric parameters, as depicted in the workflow below.
Safety & Regulatory Compliance
Safety
Comprehensive Guide to Proper Disposal of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Executive Summary For researchers and drug development professionals, the safe management of highly functionalized chemical intermediates is a critical component of laboratory operations. N-Cyclopropyl-1-isopropyl-4-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the safe management of highly functionalized chemical intermediates is a critical component of laboratory operations. N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-58-2) is a specialized nitroaromatic building block[1]. Due to the inherent reactivity of the nitro-pyrazole core, this compound presents unique toxicological and physical hazards[2]. This guide provides a self-validating, step-by-step operational protocol for its safe handling, spill management, and final disposal, ensuring strict regulatory compliance and laboratory safety.
Chemical Profiling & Mechanistic Hazard Assessment
To safely manage this compound, one must understand the chemical causality behind its hazard profile. The presence of an electron-withdrawing nitro group on a nitrogen-rich pyrazole ring creates two primary risk vectors:
Biological Hazard (Mutagenicity): Nitroaromatic compounds are highly susceptible to enzymatic reduction. In biological systems, they are metabolized by into reactive nitroso and hydroxylamine intermediates[3]. These intermediates can undergo further conjugation, generating highly electrophilic nitrenium ions that form covalent adducts with DNA, leading to severe oxidative damage and mutagenicity[4].
Chemical Reactivity: The nitro group adds significant oxidative potential. When exposed to strong reducing agents or heavy metals, nitroaromatics can form or undergo violent exothermic reactions[5].
Bioreduction pathway of nitroaromatics leading to reactive nitrenium ions and DNA adduct formation.
Quantitative Data: Chemical & Logistical Parameters
Nitrile gloves, chemical safety goggles, lab coat, fume hood
Incompatible Materials
Strong reducing agents, strong bases, heavy metals
Approved Disposal Method
High-temperature incineration with flue gas scrubbing
Step-by-Step Disposal Workflows
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the current step's safety conditions are fully met.
Phase 1: Laboratory Preparation & PPE Verification
Causality: Nitroaromatic powders pose a severe inhalation hazard and can be readily absorbed through the skin, necessitating strict barrier controls.
Step 1: Don appropriate Personal Protective Equipment (PPE). This includes double-layered nitrile gloves (nitrile provides superior chemical resistance to organic amines compared to latex), chemical safety goggles, and a chemically resistant lab coat[6].
Step 2: Verify that all handling and waste transfer is performed within a certified, properly functioning chemical fume hood to prevent the inhalation of aerosolized particulates[7].
Phase 2: Waste Segregation & Containment
Causality: Nitroaromatics can react violently with incompatible chemicals. Mixing with heavy metals (e.g., Lead, Silver) can form unstable, shock-sensitive salts[5].
Step 1: Segregate N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine waste strictly from all reducing agents, strong bases, and heavy metal waste streams.
Step 2 (Solid Waste): Collect the solid material in a designated, sealable High-Density Polyethylene (HDPE) container. Label the container explicitly as "Hazardous Organic Solid Waste - Nitroaromatic"[7].
Step 3 (Liquid Waste): If the compound is dissolved in organic solvents (e.g., DMSO, DMF), transfer it to a chemically compatible liquid waste carboy. Validation Check: Ensure the container is never filled beyond 80% capacity to allow for safe vapor expansion[5].
Phase 3: Spill Management Protocol
Causality: Utilizing combustible materials (such as standard paper towels) to clean up oxidizing nitro compounds creates an immediate fire hazard.
Step 1: Immediately evacuate uninvolved personnel from the spill area and ensure the fume hood is operating at maximum exhaust capacity[8].
Step 2: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand or vermiculite[6]. Do NOT use combustible materials.
Step 3: Using non-sparking tools, carefully sweep the absorbed mixture into a heavy-duty hazardous waste bag or rigid container[9].
Step 4: Wash the spill site with a compatible solvent, followed by soap and water, collecting all washings into the designated chemical waste container[9].
Phase 4: Final Disposal via EHS
Causality: The combustion of nitroaromatic compounds generates highly toxic nitrogen oxide (NOx) gases, which must be chemically neutralized before atmospheric release.
Step 1: Submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department.
Step 2: Ensure the waste is routed to a licensed professional waste management service for[9]. Under no circumstances should any amount of this compound be discharged into the laboratory sewer system[9].
Mechanistic Insight: Why In-Lab Deactivation is Prohibited
Researchers may occasionally attempt to neutralize or deactivate reactive compounds prior to disposal to reduce waste hazard classifications. For N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine, in-laboratory chemical degradation is strictly prohibited [7].
Causality: The chemical reduction of a nitroaromatic compound (e.g., using metal/acid mixtures or catalytic hydrogenation) is a complex, multi-step process that generates highly unstable and reactive intermediates, including nitroso and hydroxylamine derivatives[10]. Attempting these reactions without specialized continuous-flow equipment or strict thermal controls can lead to exothermic runaway, rapid pressure buildup, and the release of toxic gases. Furthermore, the resulting aromatic amines are often potent carcinogens[11]. The safest, E-E-A-T validated, and legally compliant method is professional incineration[7].
References
AA Blocks. "Product Index: N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine". Available at: [Link]
National Science Teaching Association (NSTA). "Biological/Chemical Waste Management". Available at: [Link]
National Institutes of Health (NIH). "Nitroaromatic Compounds, from Synthesis to Biodegradation". Available at: [Link]
SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Available at: [Link]
National Institutes of Health (NIH) / PMC. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives". Available at: [Link]
MDPI. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes". Available at: [Link]